5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide
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Overview
Description
5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profiles and Therapeutic Potential
Research has been dedicated to exploring the pharmacological effects of benzamide derivatives, including structures similar to 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide, on serotonin receptors and their implications for gastrointestinal motility. One study highlighted the synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists, revealing their significant pharmacological profiles for enhancing gastrointestinal motility, despite challenges in oral bioavailability due to poor intestinal absorption rates (Sonda et al., 2003). Another investigation into the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, aimed at developing a method for quality control, indirectly relates to the study of benzamide derivatives (Ye et al., 2012).
Synthesis and Structural Analysis
The synthesis of benzamide derivatives, such as those structurally related to this compound, has been a focus area to understand their crystal structures and potential applications. For instance, the synthesis and crystal structure analysis of benzamide derivatives shed light on their potential as allosteric modulators for the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, with implications for anti-fatigue effects (Wu et al., 2014).
Antiprion and Neuroleptic Activities
Further research has explored the potential of benzamide derivatives in addressing prion diseases and psychosis. The synthesis and evaluation of specific benzamide derivatives as antiprion agents suggest their viability as lead compounds for therapeutic agents against prion disease (Fiorino et al., 2012). Moreover, the neuroleptic activity of benzamides, including their effects on stereotyped behavior in rats, indicates their potential as potent drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide” would determine its bioavailability. For instance, how well it is absorbed in the body, how it is distributed to the target sites, how it is metabolized, and how it is excreted, all contribute to its overall effectiveness .
Properties
IUPAC Name |
5-amino-2-(2-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(14)8-11(12)13(15)17/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQZVNGWOGNJEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387933 |
Source
|
Record name | 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694456-64-9 |
Source
|
Record name | 5-Amino-2-(2-methyl-piperidin-1-yl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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